[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is a heterocyclic compound that features a thiazolidine ring, a nitrobenzylidene moiety, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID typically involves the condensation of 4-nitrobenzaldehyde with a thiazolidine derivative under acidic conditions. The reaction is often carried out in the presence of acetic acid, which acts as both a solvent and a catalyst. The Knoevenagel condensation is a common method used to achieve this synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The thiazolidine ring can undergo substitution reactions, leading to the formation of new compounds with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of (5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring may also play a role in modulating the compound’s activity by interacting with enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrobenzylidene)barbituric acid: Similar in structure but with a barbituric acid moiety instead of a thiazolidine ring.
(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: A related compound with an allyl group and a different substitution pattern on the thiazolidine ring.
Uniqueness
(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8N2O5S2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8N2O5S2/c15-10(16)6-13-11(17)9(21-12(13)20)5-7-1-3-8(4-2-7)14(18)19/h1-5H,6H2,(H,15,16)/b9-5+ |
InChI Key |
WMQLRTQCDXAEPQ-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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